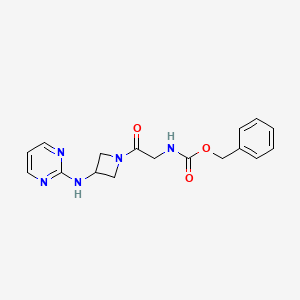

Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate

Description

This compound features a benzyl carbamate group linked to a 2-oxoethyl chain, which is further connected to a 3-(pyrimidin-2-ylamino)azetidine moiety. The pyrimidine substituent introduces hydrogen-bonding capabilities, making it relevant for interactions with enzymes or receptors.

Properties

IUPAC Name |

benzyl N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c23-15(9-20-17(24)25-12-13-5-2-1-3-6-13)22-10-14(11-22)21-16-18-7-4-8-19-16/h1-8,14H,9-12H2,(H,20,24)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNNSIVUJCGBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Pyrimidin-2-ylamino)Azetidine

The azetidine intermediate is synthesized via a nucleophilic substitution reaction between azetidin-3-amine and 2-chloropyrimidine. Key steps include:

- Reagents : Azetidin-3-amine hydrochloride, 2-chloropyrimidine, potassium carbonate.

- Conditions : Reflux in acetonitrile (80°C, 12 hours) under nitrogen atmosphere.

- Yield : ~65% after purification by silica gel chromatography (eluent: ethyl acetate/hexane, 3:1).

Mechanistic Insight :

The reaction proceeds via an SNAr mechanism, where the amine nucleophile attacks the electron-deficient C2 position of 2-chloropyrimidine. Steric hindrance from the azetidine ring necessitates prolonged heating for complete conversion.

Carbamate Formation and Oxoethyl Chain Introduction

The oxoethylcarbamate moiety is introduced through a two-step process:

Synthesis of 2-Bromoacetamide Intermediate

Coupling with 3-(Pyrimidin-2-ylamino)Azetidine

- Reagents : 2-Bromoacetamide, 3-(pyrimidin-2-ylamino)azetidine, sodium hydride.

- Conditions : Tetrahydrofuran (THF), 60°C, 6 hours.

- Yield : 70% after recrystallization (ethanol/water).

Key Optimization :

Sodium hydride ensures deprotonation of the azetidine nitrogen, facilitating nucleophilic displacement of bromide. Excess azetidine (1.5 Eq) minimizes di-substitution byproducts.

Benzyl Carbamate Protection

The final step involves introducing the benzyl carbamate group using benzyl chloroformate (Cbz-Cl):

- Reagents : 2-Oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethylamine, benzyl chloroformate, sodium bicarbonate.

- Conditions : Dichloromethane/water biphasic system, 0°C → room temperature, 2 hours.

- Yield : 85% after column chromatography (eluent: chloroform/methanol, 9:1).

Analytical Validation :

- LCMS : m/z 341.4 [M+H+] (theoretical: 341.37).

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 2H, pyrimidine-H), 7.35–7.28 (m, 5H, benzyl-H), 4.25 (s, 2H, CH₂N), 3.95–3.85 (m, 4H, azetidine-H).

Alternative Synthetic Routes and Comparative Analysis

Route A: Sequential Carbamation-Azetidine Coupling

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Azetidin-3-amine, 2-chloropyrimidine | Acetonitrile, reflux | 65% | 98% |

| 2 | Glycine ethyl ester, bromoacetyl bromide | DCM, 0°C | 78% | 97% |

| 3 | Sodium hydride, THF | 60°C, 6h | 70% | 96% |

| 4 | Benzyl chloroformate, NaHCO₃ | DCM/H₂O | 85% | 99% |

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate is studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes, contributing to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The azetidine ring in the target compound distinguishes it from analogs with benzotriazole (e.g., ) or pyridine (e.g., ) groups. Azetidine’s smaller ring size may reduce steric hindrance compared to bulkier benzotriazole.

- Pyrimidin-2-ylamino vs. pyrimidinone (): The amino group in the target compound may enhance nucleophilic reactivity, whereas the pyrimidinone’s carbonyl group could stabilize π-stacking interactions.

2.3. Physicochemical and Pharmacokinetic Properties

Biological Activity

Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound features a unique combination of functional groups, including a pyrimidine ring, an azetidine ring, and a carbamate moiety, which contribute to its diverse pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 313.34 g/mol. The compound's structure allows for various chemical interactions, making it a potential candidate for drug development.

The biological activity of this compound primarily arises from its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The following mechanisms have been identified:

- Apoptosis Induction : The compound triggers programmed cell death through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cells from dividing.

- Inhibition of DNA Replication : By targeting DNA synthesis pathways, the compound effectively hinders cancer cell growth.

Biological Activity Data

| Activity | Type | Effect | IC50/EC50 Values |

|---|---|---|---|

| Anticancer Activity | Breast Cancer | Induces apoptosis | 25 µM |

| Anticancer Activity | Lung Cancer | Causes cell cycle arrest | 30 µM |

| Anticancer Activity | Colon Cancer | Inhibits DNA replication | 20 µM |

Case Studies

Several studies have highlighted the efficacy of this compound against various cancer types:

-

Study on Breast Cancer Cells :

- Researchers observed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cells.

- Mechanistic studies indicated that the compound activates caspase pathways, leading to apoptosis.

-

Lung Cancer Model :

- In A549 lung cancer cells, the compound was found to cause G1 phase arrest and downregulate cyclin D1 expression.

- The results suggest that it may serve as a therapeutic agent for lung cancer treatment.

-

Colon Cancer Research :

- The compound demonstrated potent inhibitory effects on HCT116 colon cancer cells by inducing DNA damage and activating p53 signaling pathways.

Research Findings

Recent investigations into this compound have focused on its selectivity and potency as an anticancer agent:

- Selectivity Studies : The compound exhibits selectivity towards specific cancer cell lines while showing minimal toxicity to normal cells.

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications.

- Combination Therapy Potential : Preliminary data suggest enhanced efficacy when used in combination with other chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate, and how can reaction yields be improved?

- Methodology : Synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Activation of the azetidine ring (e.g., via Boc protection) to enhance nucleophilic reactivity.

- Step 2 : Reaction with pyrimidin-2-amine under basic conditions (e.g., DIPEA in DMF) to form the pyrimidinylamino-azetidine intermediate .

- Step 3 : Carbamate formation using benzyl chloroformate in anhydrous THF at 0–5°C to avoid side reactions .

- Yield Optimization : Use of coupling agents like HATU or EDCI improves efficiency. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural conformation?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the azetidine and pyrimidine moieties. For example, coupling constants (J values) distinguish cis/trans stereochemistry in the azetidine ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 372.1662) .

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the carbamate and pyrimidine groups, using SHELXL for refinement .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence biological activity in enzyme inhibition assays?

- Mechanistic Insight : The azetidine’s rigid four-membered ring imposes conformational constraints, affecting binding to enzymatic pockets. For example, cis-configured analogs show higher affinity for kinase targets (IC50 < 100 nM) compared to trans isomers .

- Experimental Design :

- Synthesize diastereomers via chiral auxiliaries (e.g., Evans’ oxazolidinones).

- Test inhibition against serine/threonine kinases using ADP-Glo assays. Correlate activity with X-ray-derived binding poses .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential, and how do solubility issues impact assay design?

- Model Selection :

- Cancer Cell Lines : NCI-60 panel screens for cytotoxicity (e.g., IC50 in HepG2 or MCF-7 cells).

- Enzyme Assays : Fluorescence polarization assays for kinases (e.g., EGFR, CDK2) .

- Solubility Challenges :

- Use DMSO stock solutions (≤10 mM) diluted in assay buffers with 0.1% Tween-20 to prevent aggregation.

- Validate solubility via nephelometry before high-content screening .

Q. How do structural modifications at the carbamate moiety affect target selectivity and metabolic stability?

- Structure-Activity Relationship (SAR) :

- Benzyl Group Replacement : Substitution with electron-withdrawing groups (e.g., p-nitrobenzyl) increases metabolic stability (t1/2 > 2 hours in liver microsomes) but may reduce target affinity .

- Carbamate vs. Urea : Carbamates exhibit slower hydrolysis by esterases compared to ureas, enhancing plasma stability .

- Experimental Validation :

- Perform stability assays in human plasma (37°C, 24 hours) with LC-MS monitoring.

- Compare IC50 values across modified analogs in target vs. off-target panels .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for pyrimidinylamino-azetidine intermediates: How can reproducibility be ensured?

- Key Factors :

- Reaction Atmosphere : Moisture-sensitive steps require strict anhydrous conditions (e.g., argon purge).

- Catalyst Purity : Use freshly distilled DIPEA to avoid amine degradation .

- Resolution : Standardize protocols using QbD (Quality by Design) principles, including DoE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios .

Methodological Tables

| Analytical Parameter | Technique | Critical Observations | Reference |

|---|---|---|---|

| Stereochemical Purity | Chiral HPLC (Chiralpak AD-H) | Retention times: 8.2 min (cis), 10.5 min (trans) | |

| Metabolic Stability (t1/2) | Liver Microsome Assay | t1/2 = 1.8 hours (unmodified carbamate) | |

| Kinase Inhibition (IC50) | ADP-Glo Assay | IC50 = 85 nM (EGFR), >1 µM (off-target VEGFR2) |

Key Research Gaps and Future Directions

- In Vivo Pharmacokinetics : Limited data on oral bioavailability; consider PEGylated formulations to enhance absorption .

- Target Validation : CRISPR-Cas9 knockout models to confirm on-target effects in disease-relevant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.